molecular formula C14H18N2 B1330730 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6650-04-0

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B1330730
CAS No.: 6650-04-0
M. Wt: 214.31 g/mol
InChI Key: ANFOWSMYMVVVLD-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline belongs to the heterocyclic indole alkaloid class, specifically categorized within the tetrahydro-beta-carboline subfamily. The compound bears the Chemical Abstracts Service registry number 6650-04-0 and follows the International Union of Pure and Applied Chemistry systematic nomenclature as 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. Alternative systematic names include 2,3,4,9-tetrahydro-1-(1-methylethyl)-1H-pyrido[3,4-b]indole, reflecting the isopropyl group's systematic designation as 1-methylethyl.

The molecular formula C14H18N2 indicates a molecular weight of 214.31 grams per mole, with the structure containing fourteen carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms. The compound's International Chemical Identifier key is designated as ANFOWSMYMVVVLD-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is expressed as CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2, encoding the complete structural connectivity.

Within chemical classification systems, this compound represents a 1-substituted tetrahydro-beta-carboline, where the isopropyl group occupies the 1-position of the tricyclic framework. The tetrahydro designation indicates complete saturation of the C-ring within the pyrido[3,4-b]indole core structure, distinguishing it from partially aromatic dihydro-beta-carbolines and fully aromatic beta-carbolines. This structural modification significantly influences the compound's chemical reactivity and potential biological properties compared to its aromatic counterparts.

Historical Background and Discovery

The historical development of this compound traces its origins to the broader discovery and characterization of the beta-carboline alkaloid family. The foundational beta-carboline structure was first recognized in 1841 when harmaline was isolated from Peganum harmala, marking the initial identification of this important alkaloid class. This discovery established the structural framework that would later inspire synthetic modifications and derivative development.

The synthetic pathway leading to tetrahydro-beta-carboline derivatives gained significant momentum following Amé Pictet and Theodor Spengler's 1911 discovery of the condensation reaction bearing their names. Initially developed for tetrahydroisoquinoline synthesis, this methodology was adapted in 1928 by Tatsui, who demonstrated the formation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline from tryptamine and acetaldehyde. This breakthrough established the synthetic foundation for creating diverse tetrahydro-beta-carboline derivatives, including isopropyl-substituted variants.

The development of this compound represents a more recent synthetic achievement, emerging from systematic efforts to explore structure-activity relationships within the tetrahydro-beta-carboline family. Modern synthetic approaches have refined the Pictet-Spengler methodology, enabling efficient preparation of 1-substituted derivatives through condensation of tryptamine with appropriate aldehydes or ketone precursors. The compound's emergence in chemical databases and commercial availability reflects its growing importance in medicinal chemistry research and its potential as a synthetic intermediate for pharmaceutical development.

Contemporary research has focused on optimizing synthetic conditions for tetrahydro-beta-carboline derivatives, with this compound serving as a representative example of successful synthetic methodology application. The compound's characterization and availability through commercial suppliers indicates its establishment as a useful research compound within the broader context of heterocyclic chemistry and alkaloid synthesis.

Molecular Structure and Isomeric Forms

The molecular architecture of this compound features a tricyclic framework composed of fused pyridine and indole ring systems, creating the characteristic pyrido[3,4-b]indole core structure. The compound's structural foundation consists of three interconnected rings: an A-ring (benzene portion of the indole), a B-ring (pyrrole portion of the indole), and a C-ring (the saturated six-membered ring containing two nitrogen atoms). The isopropyl substituent at position 1 introduces a branched alkyl chain that significantly influences the compound's three-dimensional conformation and chemical properties.

The stereochemical considerations of this compound center on the chiral center at position 1, where the isopropyl group attachment creates two possible enantiomeric forms. The (1S)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline and (1R)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline represent the two mirror-image isomers that can exist for this compound. Commercial preparations typically consist of racemic mixtures unless specific asymmetric synthesis protocols are employed.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Ring System Tricyclic pyrido[3,4-b]indole
Chiral Centers 1 (at position 1)
Substituent Isopropyl at position 1
Physical Form Solid

The compound's reduced aromatic character, resulting from the saturated C-ring, distinguishes it from fully aromatic beta-carbolines such as norharman and harman. This structural modification affects the compound's electronic properties, reactivity patterns, and potential interactions with biological targets. The saturated nature of the C-ring also provides conformational flexibility not present in aromatic systems, allowing for multiple low-energy conformations that may influence biological activity.

The presence of two nitrogen atoms within the tricyclic framework creates multiple sites for potential protonation and coordination, particularly the secondary amine nitrogen at position 2 and the indole nitrogen at position 9. These basic sites contribute to the compound's chemical behavior in aqueous solutions and its potential for forming salts with various acids, which has implications for both synthetic manipulations and formulation considerations in research applications.

Position within the Beta-Carboline Alkaloid Family

This compound occupies a distinctive position within the extensive beta-carboline alkaloid family as a synthetic 1-substituted tetrahydro derivative. The beta-carboline family encompasses over one hundred known alkaloids and synthetic compounds, all sharing the common pyrido[3,4-b]indole core structure but differing in substitution patterns and degrees of saturation. This compound represents the tetrahydro-beta-carboline subfamily, characterized by complete saturation of the C-ring, which distinguishes it from dihydro-beta-carbolines and fully aromatic beta-carbolines.

Within the structural classification system, tetrahydro-beta-carbolines are positioned between their biosynthetic precursors (tryptamine derivatives) and their oxidized aromatic counterparts. The compound's isopropyl substitution at position 1 places it among the 1-alkyl-substituted tetrahydro-beta-carbolines, a subgroup that includes naturally occurring compounds such as tetrahydroharman (1-methyl derivative) and various synthetic analogs. The branched nature of the isopropyl group provides unique steric characteristics compared to linear alkyl substituents.

Table 2: Comparative Structure-Activity Relationships within Beta-Carboline Family

Compound Type Saturation Level Typical Substitutions Examples
Beta-carbolines Fully aromatic R1: H, CH3; R6/R7: OCH3, OH Norharman, Harman, Harmine
Dihydro-beta-carbolines Partially saturated Various alkyl/aryl at C1 Harmaline
Tetrahydro-beta-carbolines Fully saturated C-ring R1: alkyl, aryl groups Tetrahydroharman, study compound

The compound's relationship to naturally occurring beta-carbolines is particularly evident when comparing it to tetrahydroharman, which bears a methyl group at position 1 instead of the isopropyl group. Both compounds share the fundamental tetrahydro-beta-carboline framework but differ in their 1-position substitution, providing opportunities for structure-activity relationship studies. The isopropyl group's increased steric bulk compared to methyl may significantly influence binding affinity and selectivity for various biological targets.

Research has demonstrated that 1-substituted tetrahydro-beta-carbolines can serve as synthetic precursors to more complex alkaloids through oxidative processes. The study compound's position within this synthetic network highlights its potential utility as both a research target and a synthetic intermediate. The systematic variation of 1-position substituents, including the isopropyl group, has become a valuable strategy for exploring the chemical space around the tetrahydro-beta-carboline scaffold and developing new bioactive compounds.

Natural Occurrence and Distribution

Current scientific literature provides no evidence for the natural occurrence of this compound in biological systems, suggesting that this compound is primarily of synthetic origin. While the beta-carboline alkaloid family demonstrates widespread natural distribution across prokaryotes, plants, animals, and marine organisms, the specific isopropyl substitution pattern at position 1 appears to be absent from characterized natural products. This absence contrasts sharply with naturally occurring tetrahydro-beta-carbolines such as tetrahydroharman, which bears a methyl group at the same position and has been isolated from various plant sources.

The natural beta-carboline alkaloids typically arise through biosynthetic pathways involving tryptamine or tryptophan as precursors, with carbonyl compounds providing the electrophilic component for Pictet-Spengler cyclization. Common natural carbonyl partners include formaldehyde, acetaldehyde, and more complex molecules such as secologanin in monoterpene indole alkaloid biosynthesis. The isobutyraldehyde precursor required for isopropyl substitution appears to be less commonly available in natural biosynthetic systems, potentially explaining the absence of this particular derivative in natural sources.

Table 3: Natural Distribution Patterns of Beta-Carboline Alkaloids

Source Category Common Beta-Carboline Types Notable Examples
Plant Families (8 families) Harman, Harmine, Tetrahydroharmine Peganum harmala, Banisteriopsis caapi
Marine Tunicates Eudistomins Ritterella sigillinoides
Cyanobacteria Nostocarboline Freshwater species
Food Sources Norharman, Harman Coffee, charred meats
Study Compound Not documented Synthetic only

The synthetic nature of this compound aligns with its primary role as a research compound and potential pharmaceutical intermediate. Unlike naturally occurring beta-carbolines that have evolved within biological systems and often exhibit specific biological activities, synthetic derivatives like the study compound are designed to explore chemical space and investigate structure-activity relationships. This synthetic origin allows for precise control over stereochemistry and purity, which is advantageous for research applications.

The compound's absence from natural sources also suggests that its biological effects, if any, would represent novel interactions not refined through evolutionary processes. This characteristic makes synthetic tetrahydro-beta-carbolines particularly valuable for medicinal chemistry research, as they may exhibit unique binding profiles or biological activities not observed with their natural counterparts. The systematic synthesis of 1-substituted derivatives, including the isopropyl variant, represents a rational approach to expanding the chemical diversity available for biological evaluation and pharmaceutical development.

Properties

IUPAC Name

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOWSMYMVVVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344686
Record name 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6650-04-0
Record name 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Reaction

  • Starting Materials : The reaction generally starts with a substituted tryptamine (or L-tryptophan derivative) and an appropriate aldehyde or ketone, such as acetone or isopropyl aldehyde, to introduce the isopropyl group at the nitrogen atom.
  • Reaction Conditions : Acidic catalysts such as sulfuric acid, trifluoroacetic acid, or acidic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are used to promote imine formation and cyclization.
  • Solvent : Water, acetic acid, or HFIP are common solvents. HFIP is notable for acting both as solvent and catalyst, enhancing reaction efficiency and yield.
  • Temperature and Time : Reactions are typically carried out at ambient to reflux temperatures, with reaction times ranging from several hours to overnight.

Mechanism : The amine group of tryptamine reacts with the aldehyde to form an imine (Schiff base), which then undergoes a 6-endo-trig cyclization catalyzed by acid to yield the tetrahydro-beta-carboline scaffold.

Alternative Synthetic Approaches

  • Oxidative Cyclization : After initial Pictet-Spengler cyclization, oxidation steps using agents like potassium dichromate can be employed to modify the oxidation state of the product or intermediates.
  • Ugi Four-Component Reaction : For more complex derivatives, the tetrahydro-beta-carboline intermediate can be further functionalized via multicomponent reactions such as the Ugi reaction, allowing the introduction of diverse substituents.

Experimental Procedure Example

Step Reagents & Conditions Description
1 L-Tryptophan (10 mmol), formaldehyde (37%, 3 mL), water (40 mL), 0.5 M H2SO4 (1 mL) Stirred at ambient temperature for 10 min, then overnight to form imine intermediate
2 Glacial acetic acid (8 mL), potassium dichromate (20 mmol) Reflux under air for 10 min to oxidize intermediate
3 Sodium sulfite, sodium carbonate Quench excess oxidant and neutralize mixture
4 Filtration and purification Isolate product by filtration and chromatographic methods

This procedure yields beta-carboline derivatives with good efficiency and purity, adaptable for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline by substituting the aldehyde with isopropyl-containing analogs.

Reaction Optimization and Yields

Parameter Effect on Yield Notes
Acid Catalyst Type Strong acids (H2SO4, TFA) improve cyclization efficiency HFIP solvent also acts as acid catalyst, enhancing yield up to 90%
Solvent HFIP > Acetic acid > Water HFIP facilitates cleaner reactions and easier product isolation
Temperature Ambient to reflux Higher temperatures accelerate reaction but may cause side reactions
Reaction Time 6–24 hours Longer times ensure complete conversion but may reduce selectivity

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages References
Pictet-Spengler Reaction Tryptamine + Isopropyl aldehyde Acid catalyst (H2SO4, HFIP), reflux 70–90 Simple, high yield, scalable
Oxidative Cyclization Pictet-Spengler intermediate Potassium dichromate, acetic acid, reflux 60–80 Enables oxidation state control
Ugi Four-Component Reaction Tetrahydro-beta-carboline + aldehyde + isocyanide + azide Methanol, room temp, 12–24 h 75–85 Structural diversity, mild conditions

Research Findings and Notes

  • The Pictet-Spengler reaction remains the most efficient and widely used method for synthesizing this compound due to its straightforward approach and high yields.
  • Use of HFIP as solvent and catalyst has been shown to improve reaction rates and yields while simplifying purification.
  • Oxidative post-treatment can modify the compound for further biological activity studies.
  • Multicomponent reactions like the Ugi reaction allow for rapid diversification of the beta-carboline scaffold, useful in medicinal chemistry.
  • Analytical data confirm the structural integrity and purity of synthesized compounds, essential for subsequent biological evaluation.

Chemical Reactions Analysis

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Applications

Synthesis and Building Blocks
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline serves as an essential building block in organic synthesis. It is utilized in the synthesis of more complex molecules and is studied for its reaction mechanisms. The compound's structure allows for the exploration of various synthetic pathways that can lead to the development of novel chemical entities.

Coordination Chemistry
This compound acts as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for developing catalysts and materials with specific properties.

Biological Applications

Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory activities. Notably, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can reduce oxidative stress by decreasing reactive oxygen species (ROS) production .

Antimicrobial and Anticancer Properties
The compound has demonstrated potential antimicrobial and anticancer activities. Studies have reported its efficacy against various cancer cell lines, inducing apoptosis in leukemia and lymphoma cells. Additionally, it has shown promise in combating microbial infections .

Neuropharmacology
Investigations into the neuropharmacological effects of this compound reveal its potential therapeutic applications in treating neurological disorders. Its interaction with neurotransmitter systems suggests benefits in modulating neurological functions.

Medical Applications

Therapeutic Research
The therapeutic potential of this compound is under extensive investigation. Its pharmacological profile includes properties such as anti-inflammatory and antioxidant effects. These attributes make it a candidate for developing treatments for conditions like neurodegenerative diseases .

Case Studies

  • A study highlighted the compound's role in reducing inflammation markers in animal models when administered at specific dosages.
  • Another research focused on its anticancer properties showed significant reductions in tumor size in treated subjects compared to controls .

Industrial Applications

Material Development
In industry, this compound is utilized in developing new materials and intermediates for pharmaceuticals and agrochemicals. Its unique chemical properties facilitate innovations in material science .

Pharmaceutical Intermediates
This compound is also used as an intermediate in synthesizing various pharmaceutical agents due to its structural versatility and biological activity.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
ChemistryBuilding block for complex moleculesEssential for synthesis pathways
Coordination ChemistryLigand formationUseful in catalysis
Biological ResearchEnzyme inhibition (e.g., xanthine oxidase)Reduces oxidative stress
Antimicrobial & anticancer propertiesInduces apoptosis; effective against cancer cells
Medical ResearchTherapeutic potential in neurological disordersModulates neurotransmitter systems
Industrial ApplicationsMaterial development & pharmaceutical intermediatesInnovative applications in drug synthesis

Mechanism of Action

The mechanism of action of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Tetrahydro-beta-carboline Derivatives

The structural and functional diversity of THβC derivatives arises from substitutions at the 1-, 3-, or other positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities Source/Application References
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline 1-isopropyl C₁₄H₁₈N₂ AhR ligand activity; detected in food matrices Food contact materials, natural extracts
Methyl-1-(4-chlorophenyl)-THβC-3-carboxylate 1-(4-chlorophenyl), 3-carboxylate C₁₉H₁₇ClN₂O₂ Antiproliferative activity; synthetic derivative Medicinal chemistry (e.g., PDE inhibitors)
1-Trichloromethyl-THβC (TaClo) 1-trichloromethyl C₁₂H₁₁Cl₃N₂ Potent mitochondrial complex I inhibitor (neurotoxic) Neurodegeneration studies
1-(2-Methoxyphenyl)-THβC 1-(2-methoxyphenyl) C₁₈H₁₈N₂O Research chemical; slight solubility in DMSO Synthetic intermediates
1-Ethyl-6-methoxy-THβC 1-ethyl, 6-methoxy C₁₄H₁₈N₂O Uncharacterized bioactivity; PubChem ID 201272 Chemical libraries
1-(3-Chlorophenyl)-THβC-3-carboxylic acid 1-(3-chlorophenyl), 3-carboxylic acid C₁₈H₁₅ClN₂O₂ Structural analog for HDAC inhibition Anticancer drug development

Key Findings :

Substituent-Driven Bioactivity :

  • The 1-isopropyl group in the target compound confers moderate AhR ligand activity, as observed in food contact material studies . In contrast, 1-trichloromethyl-THβC (TaClo) exhibits 10-fold stronger inhibition of mitochondrial complex I than MPP+, a neurotoxin linked to Parkinson’s disease .
  • Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)) demonstrate enhanced antiproliferative and enzyme-inhibitory properties, likely due to electron-withdrawing effects that stabilize receptor interactions .

Synthetic Accessibility: The target compound is identified in natural extracts but can also be synthesized via Pictet-Spengler reactions, similar to other THβCs (e.g., methyl-1-(4-chlorophenyl)-THβC-3-carboxylate, synthesized in yields up to 64% using TFA and CH₂Cl₂) . 1-Trichloromethyl-THβC requires condensation of chloral hydrate with tryptamine, a pathway mimicking endogenous alkaloid formation .

Pharmacological Potential: Carboxylate esters (e.g., 3-carboxylate derivatives) show promise as histone deacetylase (HDAC) inhibitors, with IC₅₀ values in the micromolar range . Halogenated derivatives (e.g., 1-(3-chlorophenyl)) are prioritized in drug discovery due to improved bioavailability and target affinity .

Analytical Challenges :

  • THβCs like the target compound require advanced detection methods (e.g., HPLC-MS with fluorescence or ESI+ ionization) due to low natural abundance and matrix interference in foods .

Biological Activity

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline (THβC) is a synthetic compound belonging to the beta-carboline family, notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 436811-11-9
  • Structure : The compound features a tetrahydro-beta-carboline structure with an isopropyl group and a carboxylic acid functional group.

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Antioxidant Activity : It has been shown to inhibit xanthine oxidase, thereby reducing the production of reactive oxygen species (ROS) and potentially mitigating oxidative stress-related damage in cells.
  • Anticancer Properties : Research indicates that THβC derivatives may possess anticancer effects. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and lymphoma cells. For instance, it has been reported to induce apoptosis in human leukemia cells through the modulation of apoptotic pathways .
  • Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in protecting neuronal cells from oxidative damage. Its interaction with inducible nitric oxide synthase (iNOS) suggests a role in regulating nitric oxide levels, which is critical in neurodegenerative diseases.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : THβC inhibits several enzymes involved in metabolic processes. Its inhibition of xanthine oxidase exemplifies its potential as an antioxidant agent .
  • Cell Signaling Modulation : The compound affects cell signaling pathways by modulating the activity of phosphodiesterases and influencing cyclic nucleotide signaling pathways. This modulation can lead to altered gene expression and cellular metabolism.
  • Binding Affinity Studies : Molecular docking studies have indicated that THβC exhibits favorable binding interactions with multiple targets involved in cancer progression and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantInhibits xanthine oxidase; reduces ROS
AnticancerInduces apoptosis in leukemia and lymphoma cells
NeuroprotectiveModulates iNOS; protects neuronal cells

Case Study: Anticancer Activity

A study conducted on several beta-carboline derivatives highlighted the efficacy of this compound in inducing apoptosis in human leukemia cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Temporal Effects

In laboratory settings, the stability of THβC under standard conditions has been documented. Its effects on cellular function vary over time due to stability factors influenced by environmental conditions such as pH and light exposure.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Assigns proton environments (e.g., isopropyl group signals at δ ~1.2–1.5 ppm) and carbon backbone .
  • FTIR : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹ for tetrahydro rings) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 462 for chlorinated derivatives) .
  • Elemental Analysis : Validates purity (deviation ≤ ±0.4% from theoretical C/H/N values) .

How should researchers store this compound to ensure stability?

Basic Stability Protocols
Store as a crystalline solid at -20°C in airtight containers. Stability exceeds 4 years under these conditions, as shown for similar β-carbolines . Avoid prolonged exposure to light or moisture to prevent degradation.

What structural modifications enhance the bioactivity of β-carboline derivatives?

Q. Advanced SAR & Functionalization

  • Chloroacetyl addition : At position 2 improves cytotoxicity (e.g., via reaction with chloroacetyl chloride in CHCl₃/NaHCO₃) .
  • Tetrazolylmethyl groups : Introduced via ultrasound-assisted Ugi-azide/Pictet–Spengler reactions to enhance binding to biological targets (e.g., serotonergic receptors) .
  • Isopropyl optimization : Bulky substituents at position 1 may increase lipophilicity and blood-brain barrier penetration .

How can contradictory spectral or analytical data be resolved during synthesis?

Q. Advanced Data Analysis

  • Cross-validation : Use multiple techniques (e.g., NMR + HRMS) to confirm molecular weight and functional groups .
  • Isomer separation : Employ chiral HPLC or polarimetric analysis to distinguish cis/trans isomers, critical for bioactivity studies .
  • Crystallography : X-ray diffraction resolves ambiguous stereochemistry, though this requires high-purity crystals .

What experimental designs are optimal for evaluating biological activity?

Q. Advanced Experimental Design

  • Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HepG2), comparing EC₅₀ values across derivatives .
  • Neuroactivity screens : Employ patch-clamp electrophysiology to assess interactions with ion channels (e.g., 5-HT₃ receptors) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows and off-target effects .

How do advanced synthesis methods (e.g., ultrasound-assisted) improve yield or efficiency?

Advanced Synthesis Innovation
Ultrasound irradiation accelerates reaction kinetics in one-pot Ugi-azide/Pictet–Spengler processes, reducing reaction times from days to hours. For example, 2-tetrazolylmethyl derivatives achieve 40–79% yields under ultrasound vs. <30% via conventional heating . This method also enhances regioselectivity in complex heterocyclic systems .

What challenges arise in distinguishing positional isomers or enantiomers?

Q. Advanced Analytical Challenges

  • Chiral separation : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients for enantiomeric resolution .
  • NOE NMR : Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons in crowded regions (e.g., isopropyl vs. aromatic groups) .
  • Dynamic HPLC : Couple with circular dichroism (CD) to assign absolute configurations of bioactive enantiomers .

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